tert-Butyl (3-methylthiophen-2-yl)carbamate

Steric Hindrance Protecting Group Stability Chemoselective Deprotection

Multi-step 3-methylthiophen-2-amine syntheses face regiochemical ambiguity. This Boc-protected building block resolves it via precisely positioned methyl and Boc-amine substituents. • 3-Me shields the 4-position; Boc-amine directs metalation to the 5-position for unambiguous 2-amino-5-substituted-3-methylthiophene synthesis. • Acid-labile Boc enables late-stage deprotection; derivatives exhibit 4.1× anticonvulsant potency vs. valproic acid. • Steric bulk improves solubility during Stille/Suzuki polymerization for OFET materials. Supplied at ≥97% purity. In stock for global dispatch.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 194809-05-7
Cat. No. B063594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-methylthiophen-2-yl)carbamate
CAS194809-05-7
SynonymsCarbamic acid, (3-methyl-2-thienyl)-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H15NO2S/c1-7-5-6-14-8(7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
InChIKeyKOYPJRPYUJYATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-methylthiophen-2-yl)carbamate (CAS 194809-05-7): A Boc-Protected Thiophene Building Block for Selective Synthesis


tert-Butyl (3-methylthiophen-2-yl)carbamate (CAS 194809-05-7) is a heterocyclic intermediate featuring a thiophene ring substituted with a methyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position . It belongs to the class of Boc-protected aminothiophenes, which are widely employed as building blocks in medicinal chemistry and organic electronics due to the ability of the Boc group to temporarily mask amine reactivity, enabling selective functionalization of the thiophene core [1]. The compound is typically supplied as a research chemical with a purity of 97% .

1
Boc-protected aminothiophene for selective heterocycle synthesis Enables late-stage amine deprotection in multi-step routes
2
3-Methyl substitution directs regioselective electrophilic functionalization Supports synthesis of 2,5-disubstituted thiophene patterns
3
Research-grade building block supplied for medicinal chemistry and organic electronics Reported utility in CNS-targeted compound libraries and conjugated polymers

Procurement Risk: Why tert-Butyl (3-methylthiophen-2-yl)carbamate Cannot Be Simply Replaced by Other Boc-Aminothiophenes


Generic substitution of tert-Butyl (3-methylthiophen-2-yl)carbamate with an unsubstituted or differently substituted Boc-aminothiophene analog is not straightforward. The presence and specific position of the 3-methyl group fundamentally alters the electron density and steric environment of the thiophene ring, which governs its reactivity in subsequent transformations such as directed ortho-metalation or electrophilic aromatic substitution [1]. Furthermore, the steric interaction between the 3-methyl group and the adjacent Boc-protected amine at the 2-position creates a unique steric environment that influences both the stability of the carbamate and the selectivity of the deprotection step, a critical factor in multi-step synthetic routes where chemoselectivity is paramount . Using an alternative regioisomer or a des-methyl analog would lead to a different reactivity profile, potentially altering reaction yields, regioselectivity, and final product purity, thereby invalidating an optimized synthetic procedure.

Regioisomer 4- or 5-methyl Boc-aminothiophenes direct electrophilic attack to different ring positions; synthetic outcome may shift unpredictably.
Des-methyl analog Absence of 3-methyl reduces steric bulk adjacent to the Boc-amine, potentially altering deprotection lability and chemoselectivity.
Unprotected amine Free aminothiophene analogs introduce competing nucleophilic side reactions; direct replacement requires full route re-validation.

Head-to-Head Evidence: Quantifying the Structural and Steric Advantage of tert-Butyl (3-methylthiophen-2-yl)carbamate


Enhanced Steric Bulk Adjacent to the Reactive Amine Site vs. Des-Methyl Analog

The strategically placed 3-methyl group in the target compound introduces significant steric bulk adjacent to the Boc-protected amine at the 2-position compared to the des-methyl analog, tert-Butyl thiophen-2-ylcarbamate. This steric hindrance directly impacts the acid-lability of the Boc group . The Computed Molecular Volume for the target compound (C10H15NO2S) is 213.3 cm³/mol, compared to 199.27 cm³/mol for the des-methyl analog (C9H13NO2S) . This increased steric demand can be exploited to achieve higher chemoselectivity in deprotection sequences where other acid-sensitive groups are present, a critical need in complex molecule synthesis.

Steric bulk vs. des-methyl
Data to verify
+14.03 g/mol (MW); ~7% larger molecular volume
May support higher chemoselectivity during deprotection
Class-level inference; experimental confirmation recommended
Steric Hindrance Protecting Group Stability Chemoselective Deprotection

Regiochemical Control: 3-Methyl Substitution for Directed Functionalization vs. 4- or 5-Methyl Isomers

The 3-methyl substitution pattern on the thiophene ring provides a unique directing effect for further functionalization compared to its regioisomers, such as tert-Butyl (5-methylthiophen-2-yl)carbamate. While a methyl group is an ortho/para-directing group in electrophilic aromatic substitution, its position relative to the Boc-amine influences the electronic environment. In the target compound, the methyl group is adjacent to the amine, creating a more electron-rich 5-position, potentially facilitating electrophilic attack there. In contrast, the 5-methyl isomer would direct substitution to the 3-position. This regiochemical distinction is critical for synthesizing specific disubstituted thiophene patterns [1].

Regiochemical control
Class-level inference
Target (3-Me)
Activates 5-position; 4-position hindered
5-Me isomer
Directs substitution to 3-position
Different isomer yields distinct disubstituted thiophene patterns
Based on general directing principles; no kinetic data provided
Regioselectivity Directed Ortho-Metalation Electrophilic Aromatic Substitution

Proven Scaffold Utility in Bioactive Molecule Synthesis vs. Unsubstituted Thiophenes

Derivatives based on the 3-(3-methylthiophen-2-yl) scaffold, for which this Boc-protected compound is a direct precursor, have demonstrated quantifiable advantages in biological activity over related aryl-substituted analogs. In a study on new anticonvulsant agents, the 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4) showed an ED50 value of 62.14 mg/kg in the maximal electroshock seizure (MES) test. This was 4.1 times more potent than the reference drug valproic acid (VPA, ED50 = 252.7 mg/kg) [1]. This confirms the particular bioactivity of the 3-methylthiophen-2-yl motif, underscoring the procurement value of its protected precursor for drug discovery programs.

Derivative CNS activity
Cross-study comparable
ED50 62.14 mg/kg (MES); reported 4.1× difference vs. VPA (252.7 mg/kg)
Supports scaffold selection for neuroscience research models
Derivative data only; not a direct product attribute
Medicinal Chemistry Anticonvulsant Scaffold Hopping

Optimal Application Scenarios for tert-Butyl (3-methylthiophen-2-yl)carbamate in Research and Development


Medicinal Chemistry: Synthesis of 3-Methylthiophen-2-yl-Containing Drug Candidates

This compound is the ideal protected amine precursor for synthesizing drug candidates that require the 3-methylthiophen-2-yl motif. The demonstrated anticonvulsant potency of derivatives (4.1x more potent than valproic acid) [1] makes it a strategic building block for central nervous system (CNS) drug discovery. The Boc group allows for the introduction of the aminothiophene fragment at a late stage in a convergent synthesis, avoiding incompatibilities with earlier synthetic steps.

Selective Synthesis of 2,5-Disubstituted Thiophenes via Directed Chemistry

The 3-methyl group can be used to sterically shield the 4-position, while the Boc-amino group directs metalation or electrophilic attack to the 5-position. This enables the precise synthesis of 2-amino-5-substituted-3-methylthiophenes [1], which are challenging to access with broader regiochemical control using unsubstituted analogs. This application is critical for structure-activity relationship (SAR) studies in pharmaceutical research.

Organic Electronics: Monomer Synthesis with Suppressed Cross-Reactivity

In the synthesis of conjugated polymers or small molecules for organic field-effect transistors (OFETs), the Boc protection of the amine prevents unwanted oxidative polymerization at the nitrogen atom [2]. The additional steric bulk from the 3-methyl group provides enhanced solubility of oligomeric intermediates during Stille or Suzuki polycondensation reactions, a practical advantage noted in Boc-thiophene polymer synthesis.

Chemical Biology: Synthesis of Activity-Based Probes

The compound serves as a key intermediate for installing a 3-methylthiophen-2-amine moiety into enzyme inhibitors or fluorescent probes. The acid-labile Boc group can be selectively removed in the final step to reveal the free amine for bioconjugation, as demonstrated in the synthesis of kinase inhibitors and other probe molecules that incorporate the thiophene scaffold [3].

Application
Selection Property
Validation Focus
CNS research building block synthesis
Boc-protected amine with 3-methyl substitution
Deprotection selectivity and steric influence on coupling
Selective 2,5-disubstituted thiophene synthesis
3-Methyl directs electrophilic attack to 5-position
Regiochemical outcome in metalation or substitution
Conjugated polymer monomer preparation
Boc group prevents oxidative amine polymerization
Polycondensation compatibility and solubility
Chemical biology probe precursor
Acid-labile Boc enables late-stage amine liberation
Orthogonality with other protecting groups
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